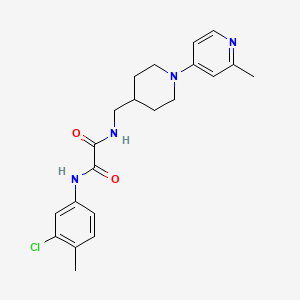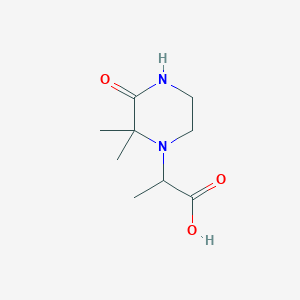![molecular formula C22H19N3O5 B2477173 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-54-4](/img/structure/B2477173.png)
5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a complex organic molecule. It contains an imidazo[4,5-b]pyridine core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a carboxylic acid group. The presence of methoxy groups (-OCH3) on the phenyl rings would contribute to the electron-donating nature of these rings .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylic acid group can participate in acid-base reactions, and the aromatic rings can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group would make this compound acidic. The aromatic rings and methoxy groups would likely make this compound relatively non-polar .科学的研究の応用
Synthesis and Optical Properties
Compounds with structures related to 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo4,5−bpyridine-7-carboxylic acid have been synthesized through various methods, including one-pot synthesis techniques. These compounds exhibit remarkable optical properties, such as large Stokes' shifts and tunable quantum yields, making them suitable for applications in luminescent materials. For example, Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo1,5−apyridine derivatives with significant Stokes' shifts and quantum yields varying from 6.4% to 38.5%, suggesting potential use in low-cost luminescent materials (Volpi et al., 2017).
Biological Activities
Certain derivatives of imidazo1,2−apyridines, including those structurally similar to the compound , have shown potential as antiprotozoal agents. Ismail et al. (2004) synthesized dicationic imidazo1,2−apyridines with significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, highlighting their potential in therapeutic applications (Ismail et al., 2004).
Material Science Applications
Research on imidazo4,5−bpyridine derivatives has also extended into materials science, where their incorporation into metal-organic frameworks (MOFs) and coordination polymers has been explored. These compounds serve as ligands to construct MOFs with unique architectures and properties, including gas adsorption and luminescence. For instance, Xiong et al. (2013) utilized multifunctional imidazole dicarboxylates to construct metal-organic frameworks with diverse architectures, demonstrating their potential in gas storage and separation (Xiong et al., 2013).
Photocatalytic Activities
The photocatalytic activities of compounds based on imidazo1,2−apyridine derivatives have been investigated, showing promise in environmental applications such as dye degradation. Li et al. (2018) synthesized Pb-based coordination polymers with excellent stability and photocatalytic activities, capable of efficiently degrading dyes under visible light irradiation (Li et al., 2018).
特性
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-14-7-4-12(5-8-14)20-24-19-15(22(26)27)11-16(23-21(19)25-20)13-6-9-17(29-2)18(10-13)30-3/h4-11H,1-3H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLOMLYBVEHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

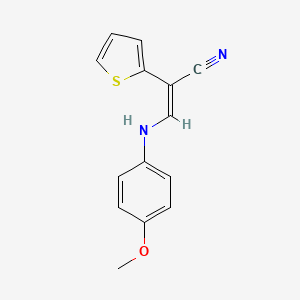
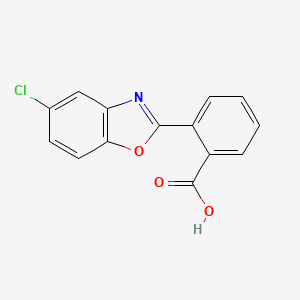
![Methyl 5-ethyl-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2477092.png)

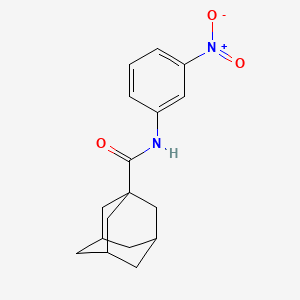

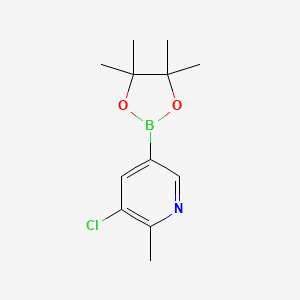
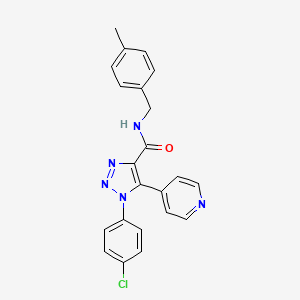
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2477106.png)
